molecular formula C14H21ClN4O2 B3094890 Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1261234-68-7

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B3094890
CAS No.: 1261234-68-7
M. Wt: 312.79 g/mol
InChI Key: DVSPFHLEILQZFS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.8 g/mol . This compound is often used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-6-methylpyrimidine with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-11(17-12(15)16-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSPFHLEILQZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122229
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-68-7
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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